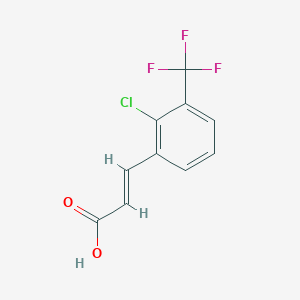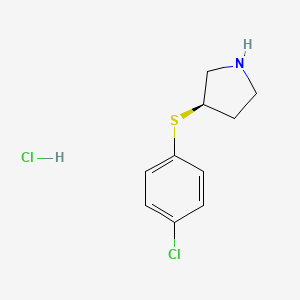
1-(Naphthalen-1-ylmethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-ylmethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NTBU, and it is a urea derivative that has been synthesized through a specific method.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Self-Assembly
- Research has explored the structural characterization and photoluminescence properties of salts derived from urea and thiourea, including compounds with naphthalene and thiophene components. These studies shed light on the self-assembly and release mechanisms of such compounds when combined with calcium oxide, highlighting their potential in materials science (Baruah & Brahma, 2023).
Conformational Adjustments and Polymerization
- Investigations into conformational adjustments over synthons of urea and thiourea-based assemblies have been conducted, focusing on their self-assembly and potential for creating polymers with unique properties (Phukan & Baruah, 2016).
Sensing Applications
A naphthalene urea derivative was synthesized for use as a selective fluorescent and chromogenic chemosensor for fluoride ions. This compound's interaction with fluoride ions leads to unique absorption and fluorescence peaks, demonstrating its utility in chemical sensing (Cho et al., 2003).
Another application involves a naphthalene-thiophene hybrid molecule acting as a fluorescent AND logic gate with Zn2+ and OAc- ions as inputs. This showcases the compound's potential in molecular electronics and cell imaging studies (Karak et al., 2013).
Coordination Chemistry and Metal Ion Sensing
- Studies have also delved into the coordination chemistry and sensing properties towards anions and metal ions of simple fluorescent urea compounds. These findings indicate the roles such molecules can play in developing new sensors for detecting specific metal ions (Aragoni et al., 2021).
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(1-thiophen-2-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14(12-17-9-5-11-23-17)21-19(22)20-13-16-8-4-7-15-6-2-3-10-18(15)16/h2-11,14H,12-13H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMDOVYXHHOSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2455403.png)


![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2455407.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2455414.png)


![N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2455418.png)

![1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2455421.png)